molecular formula C21H18N2O7 B2465674 Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate CAS No. 1421476-42-7

Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate

Cat. No.: B2465674
CAS No.: 1421476-42-7
M. Wt: 410.382
InChI Key: JEFRVOIMRHJKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate is a complex organic compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate typically involves a multi-step process. One common method includes the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . The reaction conditions often involve the use of mild bases such as sodium bicarbonate at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with similar biological activities.

    Thiadiazole: Another five-membered heterocyclic compound with sulfur and nitrogen atoms.

    Oxadiazole: Contains oxygen and nitrogen atoms in the ring, similar to isoxazole.

Uniqueness

Dimethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)terephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

IUPAC Name

dimethyl 2-[(3-phenylmethoxy-1,2-oxazole-5-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-27-20(25)14-8-9-15(21(26)28-2)16(10-14)22-19(24)17-11-18(23-30-17)29-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFRVOIMRHJKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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